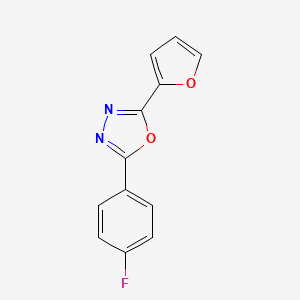

2-(4-fluorophenyl)-5-(2-furyl)-1,3,4-oxadiazole

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including 2-(4-fluorophenyl)-5-(2-furyl)-1,3,4-oxadiazole, involves several methods such as dehydrogenative cyclization, oxidative cyclization, and condensation cyclization. These methods highlight the versatility and reactivity of the oxadiazole ring, facilitating the attachment of various substituents and enabling the synthesis of compounds with desired pharmacological activities (Sharma et al., 2022).

Molecular Structure Analysis

Oxadiazole derivatives, including 2-(4-fluorophenyl)-5-(2-furyl)-1,3,4-oxadiazole, are characterized by their stable five-membered ring structure containing nitrogen and oxygen atoms. This configuration contributes to their significant pharmacological activity through hydrogen bond interactions with biomacromolecules. The structural feature of the oxadiazole ring with pyridine-type nitrogen atoms enhances binding with different enzymes and receptors in biological systems (Verma et al., 2019).

Chemical Reactions and Properties

1,3,4-Oxadiazole and its analogs undergo various chemical reactions, including ring opening, which leads to the formation of new analogs with potential pharmacological activities. The unique reactivity of the oxadiazole core allows for the synthesis of diverse derivatives, contributing to the exploration of new therapeutic agents (Rana et al., 2020).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as 2-(4-fluorophenyl)-5-(2-furyl)-1,3,4-oxadiazole, include high photoluminescent quantum yield, excellent thermal and chemical stability. These properties make them suitable for various applications beyond pharmacology, including materials science and organic electronics (Sharma et al., 2022).

Chemical Properties Analysis

The chemical properties of 2-(4-fluorophenyl)-5-(2-furyl)-1,3,4-oxadiazole include its ability to engage in hydrogen bond interactions, which significantly increases its pharmacological activity. This interaction potential is crucial for the development of oxadiazole derivatives as biologically active compounds in the fields of medicinal chemistry and pharmacology (Wang et al., 2022).

Aplicaciones Científicas De Investigación

Antibacterial Activities

- Synthesis and Antibacterial Properties : Various derivatives of 1,3,4-oxadiazole, including compounds similar to 2-(4-fluorophenyl)-5-(2-furyl)-1,3,4-oxadiazole, have been synthesized and studied for their antibacterial activities. For instance, studies show that these compounds exhibit strong antibacterial activities against bacteria like Staphylococcus aureus (Hirao, Kato, & Hirota, 1971), (Hirao & Kato, 1971). These studies emphasize the potential of oxadiazole derivatives in developing new antibacterial agents.

Synthesis and Characterization

- Microwave Irradiation Synthesis : Research has explored the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles using microwave irradiation. This method offers advantages like high yield, faster reaction rates, and simple work-up procedures compared to traditional methods (Zheng, 2004).

Insecticidal Activities

- Insecticidal Properties : Some studies have focused on the synthesis and evaluation of novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles for their insecticidal activities. These compounds have shown effectiveness against pests like armyworms (Shi et al., 2000).

Photoluminescence and OLED Applications

- Delayed Luminescence in Derivatives : Oxadiazole derivatives have been used in donor-acceptor fluorophores for their thermally activated delayed fluorescence, a property crucial in organic light-emitting diodes (OLEDs). Studies have shown that certain derivatives exhibit significant solution fluorescence and high external quantum efficiency in OLED applications (Cooper et al., 2022).

Antitubercular Activity

- Anti-Tubercular Activity Screening : Synthesized 1,3,4-oxadiazole derivatives have been screened for their anti-tubercular activity. The structural confirmation of these compounds and their potential efficacy against tuberculosis highlight another significant application in medical research (Martin, 2013).

Molecular Structure Analysis

- Structural and Reactivity Analysis : Detailed studies on the molecular structure, vibrational wavenumbers, and reactivity sites of 1,3,4-oxadiazole derivatives, including those with 4-fluorophenyl groups, have been conducted. These analyses provide insights into their stability and reactive sites for potential chemical applications (Dhonnar et al., 2021).

Antimicrobial and Antioxidant Properties

- Synthesis and Evaluation as Antimicrobial Agents : The synthesis and evaluation of various 1,3,4-oxadiazole derivatives for their antimicrobial properties have been a focus of research. These compounds show potential as agents against various bacterial and fungal strains, emphasizing the broad applicability of oxadiazole derivatives in the field of antimicrobials (Parikh & Joshi, 2014).

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2O2/c13-9-5-3-8(4-6-9)11-14-15-12(17-11)10-2-1-7-16-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRCWPOMYURGIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

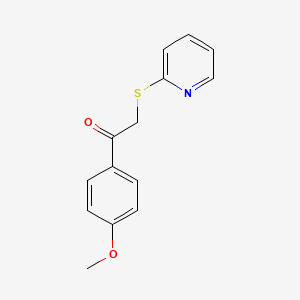

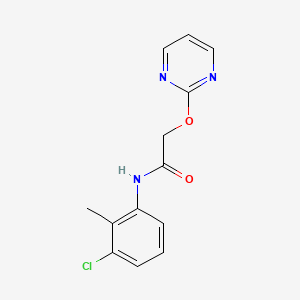

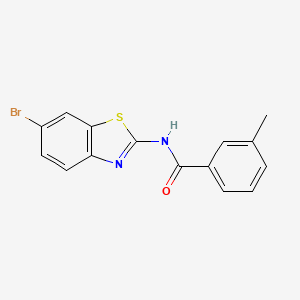

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-2-[(3-methyl-3-phenylpiperidin-1-yl)methyl]pyridine](/img/structure/B5564127.png)

![3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid](/img/structure/B5564131.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)propanamide](/img/structure/B5564138.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B5564140.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B5564147.png)

![N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide](/img/structure/B5564153.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]pyrrolidin-3-amine](/img/structure/B5564178.png)

![N-[(5-methyl-2-furyl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5564205.png)